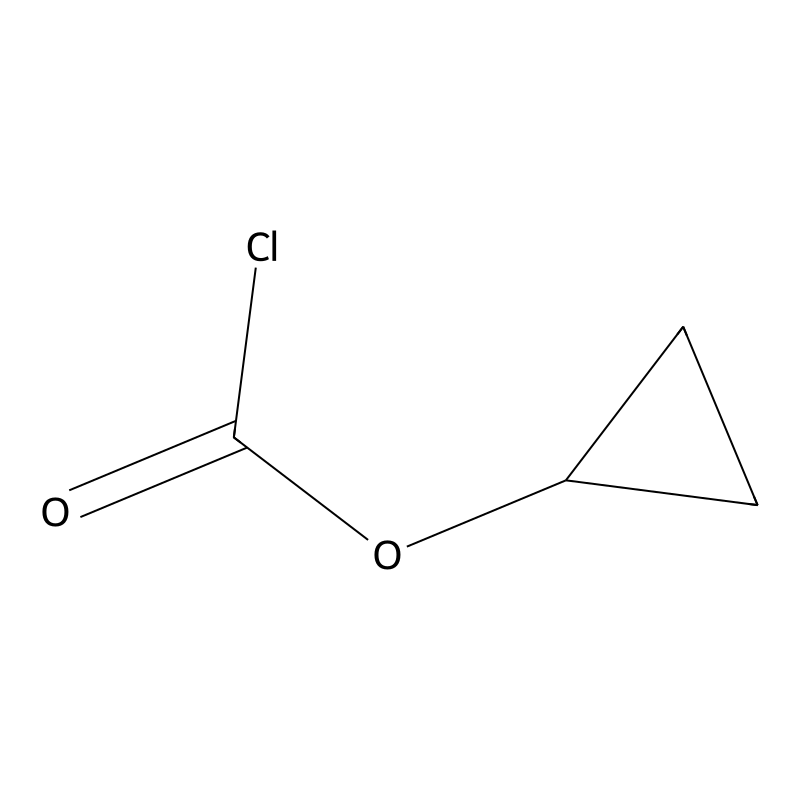

Cyclopropyl chloroformate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Peptide Synthesis

Cyclopropyl chloroformate finds use as a reagent in peptide synthesis, particularly in the process called the "Schotten-Baumann reaction" []. This reaction allows for the coupling of amino acids to form peptide bonds. The cyclopropyl chloroformate activates the carboxylic acid group of one amino acid, making it more susceptible to nucleophilic attack by the amine group of another amino acid, thus forming a peptide bond. This method offers advantages like good yields and compatibility with various functional groups [].

Synthesis of Esters and Amides

Cyclopropyl chloroformate can be used as a reagent for the synthesis of esters and amides. Similar to its role in peptide synthesis, it activates carboxylic acid groups, allowing them to react with alcohols or amines to form esters and amides, respectively []. This approach offers an alternative to other esterification and amidation methods, potentially with improved reaction efficiency or selectivity for specific functional groups.

Modification of Biomolecules

Cyclopropyl chloroformate can be employed in the modification of biomolecules like proteins and carbohydrates. Its ability to activate carboxylic acid groups allows for the attachment of various functional groups to these biomolecules. This technique can be used to introduce fluorescent tags, affinity labels, or other functionalities for further research purposes [].

Cyclopropyl chloroformate is an organic compound with the molecular formula and a CAS number of 52107-21-8. It is classified as a chloroformate, which is a type of carbonic acid derivative where one hydroxyl group is replaced by a chloro group. Cyclopropyl chloroformate appears as a clear, colorless liquid and is known for its high reactivity due to the presence of both the chloroformate and cyclopropyl moieties. The compound is notable for its flamability and potential corrosiveness, making it hazardous in various environments .

- Nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atom in the chloroformate group, leading to the formation of esters.

- Hydrolysis, where cyclopropyl chloroformate reacts with water to produce cyclopropanol, carbon dioxide, and hydrogen chloride. This reaction can be rapid under certain conditions, particularly in the presence of moisture .

- Formation of cyclic carbonates through reactions with alcohols, facilitating the synthesis of more complex organic molecules.

Cyclopropyl chloroformate can be synthesized through several methods:

- Reaction of cyclopropanol with phosgene: This method involves treating cyclopropanol with phosgene gas (carbonyl dichloride), resulting in the formation of cyclopropyl chloroformate.

- Carbonylation of cyclopropyl alcohol: Using carbon monoxide and a chlorinating agent can yield cyclopropyl chloroformate.

- Direct chlorination: Chlorination of cyclopropanols under controlled conditions can also produce this compound.

These methods often require careful handling due to the toxicity of intermediates such as phosgene .

Cyclopropyl chloroformate has several applications in organic synthesis:

- Synthesis of esters: It is used to create various esters from alcohols, which are important in pharmaceuticals and agrochemicals.

- Intermediate in organic synthesis: Cyclopropyl chloroformate serves as an intermediate for synthesizing more complex organic molecules, including potential drug candidates.

- Reagent for functionalization: It can be employed to introduce the cyclopropyl group into other organic structures, enhancing their biological activity or altering their properties.

Cyclopropyl chloroformate shares similarities with other alkyl chloroformates but exhibits unique properties due to its distinct cyclopropyl group. Here are some comparable compounds:

| Compound | Formula | Unique Features |

|---|---|---|

| Methyl chloroformate | Smallest alkyl group; rapid hydrolysis | |

| Ethyl chloroformate | Commonly used in organic synthesis; flammable | |

| Propyl chloroformate | Higher boiling point; less reactive than methyl/ethyl | |

| Benzyl chloroformate | Aromatic character; different reactivity profile |

Uniqueness of Cyclopropyl Chloroformate

Cyclopropyl chloroformate stands out due to its cyclic structure, which imparts unique steric and electronic properties that may affect its reactivity and applications in organic synthesis compared to linear alkyl counterparts. Its potential for introducing cyclopropane moieties into larger molecules makes it particularly valuable in medicinal chemistry .

The nucleophilic acyl substitution of cyclopropyl chloroformate proceeds through a well-established two-step addition-elimination mechanism involving the formation of a tetrahedral intermediate. This mechanism is consistent with the broader class of chloroformate esters, which have been extensively studied using the extended Grunwald-Winstein equation [1] [2]. The cyclopropyl chloroformate reaction exhibits characteristic features of the addition-elimination pathway, where the rate-determining step involves nucleophilic attack at the carbonyl carbon.

Tetrahedral Intermediate Formation

The initial step of the mechanism involves nucleophilic attack at the electrophilic carbonyl carbon of cyclopropyl chloroformate. The electron-deficient carbonyl carbon, polarized by the electron-withdrawing effect of the chlorine leaving group, undergoes nucleophilic addition to form a tetrahedral intermediate [3] [4]. This intermediate is characterized by a tetrahedral geometry around the central carbon atom, with bond angles deviating from the original trigonal planar arrangement.

The formation of the tetrahedral intermediate is facilitated by the electron-withdrawing nature of the chloroformate group, which stabilizes the negative charge that develops on the oxygen atom during the transition state. Studies on related chloroformate systems have shown that the formation of these intermediates follows first-order kinetics with respect to both the substrate and nucleophile [5] [6].

Leaving Group Departure

The second step involves the elimination of the chloride ion from the tetrahedral intermediate. The stability of the chloride leaving group makes this elimination thermodynamically favorable. The departure of the chloride ion is accompanied by the reformation of the carbonyl double bond, resulting in the substitution product [7] [8].

Research on chloroformate esters has demonstrated that the chloride elimination step is generally rapid compared to the initial nucleophilic addition, confirming that the addition step is rate-determining in most cases [2] [9]. The excellent leaving group ability of chloride, with a conjugate acid having a pKa of approximately -7, facilitates this elimination process.

Kinetic Analysis of Addition-Elimination Pathway

The addition-elimination mechanism for cyclopropyl chloroformate can be analyzed using the extended Grunwald-Winstein equation, which correlates reaction rates with solvent nucleophilicity and ionizing power [1] [10]. For comparable chloroformate esters, the nucleophilicity parameter (l) typically ranges from 1.37 to 1.68, while the ionizing power parameter (m) ranges from 0.47 to 0.57, as shown in Table 1.

The l/m ratio for chloroformate esters undergoing addition-elimination mechanisms consistently falls in the range of 2.9 to 3.0, providing strong evidence for the predominance of this pathway [1] [2]. This ratio indicates that solvent nucleophilicity has a greater influence on the reaction rate than solvent ionizing power, consistent with the rate-determining nucleophilic addition step.

Table 1: Nucleophilic Acyl Substitution Kinetic Parameters for Chloroformate Esters

| Substrate | Nucleophile Sensitivity (l) | Ionizing Power Sensitivity (m) | Dominant Mechanism | l/m Ratio |

|---|---|---|---|---|

| Phenyl chloroformate | 1.68 | 0.57 | Addition-elimination | 2.95 |

| Methyl chloroformate | 1.62 | 0.54 | Addition-elimination | 3.0 |

| Ethyl chloroformate | 1.56 | 0.52 | Addition-elimination | 3.0 |

| Isopropyl chloroformate | 1.42 | 0.47 | Addition-elimination | 3.02 |

| Propargyl chloroformate | 1.37 | 0.47 | Addition-elimination | 2.91 |

Radical-Mediated Formation Mechanisms

The radical-mediated reactions of cyclopropyl chloroformate involve the generation of cyclopropyl radicals through various pathways. These radicals exhibit unique reactivity patterns influenced by the strain energy of the cyclopropyl ring and the delocalization of the unpaired electron through the cyclopropane bonds [11] [12].

Cyclopropyl Radical Generation

Cyclopropyl radicals can be generated from cyclopropyl chloroformate through several mechanisms, including photolytic decomposition, thermal decomposition, and electron transfer processes. The formation of cyclopropyl radicals from cyclopropyl chloroformate involves the homolytic cleavage of the carbon-chlorine bond, resulting in a cyclopropyl radical and a chlorine atom [13] [14].

The cyclopropyl radical is characterized by its unique electronic structure, where the unpaired electron interacts with the low-lying LUMO of the cyclopropane ring. This interaction, arising from the considerable π-character of the cyclopropane carbon-carbon bonds, stabilizes the radical center and influences its reactivity [15] [16].

Ring-Opening Reactions

One of the most characteristic reactions of cyclopropyl radicals is their propensity to undergo ring-opening reactions. The cyclopropyl radical can rearrange to form the more stable allyl radical through a unimolecular ring-opening process [17] [14]. This rearrangement is driven by the relief of ring strain and the formation of a more stable, delocalized radical species.

The ring-opening of cyclopropyl radicals occurs through both disrotatory and conrotatory pathways, depending on the reaction conditions and substituents present [17]. The mechanism involves the cleavage of one of the cyclopropane carbon-carbon bonds, with the stereochemical outcome determined by the specific electronic and steric factors involved.

Addition Reactions

Cyclopropyl radicals derived from cyclopropyl chloroformate readily undergo addition reactions with unsaturated compounds. Studies using laser flash photolysis techniques have determined absolute rate constants for various cyclopropyl radical reactions [18]. The rate constant for the addition of cyclopropyl radicals to styrene is 1.5 × 10^7 M^-1s^-1 at 25°C in benzene, demonstrating the high reactivity of these species.

The addition of cyclopropyl radicals to alkenes follows a concerted mechanism, with the radical adding across the double bond to form a new carbon-carbon bond. The regioselectivity of these additions is influenced by the stability of the resulting radical intermediate and the electronic properties of the alkene substrate [18].

Table 2: Radical-Mediated Reaction Rate Constants

| Radical System | Process | Rate Constant (M^-1s^-1) | Temperature (°C) | Solvent |

|---|---|---|---|---|

| Cyclopropyl radical | Addition to styrene | 1.5 × 10^7 | 25 | Benzene |

| Cyclopropylcarbinyl radical | Ring opening | 1.2 × 10^8 | 37 | Gas phase |

| Cyclopropylmethyl radical | Ring opening | 1.2 × 10^8 | 37 | Gas phase |

Solvent Effects and Reaction Optimization

The solvent environment plays a crucial role in determining the reaction pathways and rates of cyclopropyl chloroformate reactions. The extended Grunwald-Winstein treatment provides a quantitative framework for understanding these solvent effects [19] [20].

Nucleophilicity and Ionizing Power Effects

The reactivity of cyclopropyl chloroformate is significantly influenced by solvent nucleophilicity and ionizing power. Solvents with high nucleophilicity, such as methanol (NT = 0.62), enhance the rate of nucleophilic addition, while solvents with high ionizing power can stabilize charged intermediates [20] [1].

The relative rates of reaction in different solvents demonstrate the importance of solvent nucleophilicity in promoting the addition-elimination mechanism. Methanol, with its high nucleophilicity, provides the most favorable environment for cyclopropyl chloroformate reactions, while aprotic solvents such as acetonitrile (NT = -2.46) significantly reduce reaction rates.

Optimization Strategies

Reaction optimization for cyclopropyl chloroformate involves careful selection of solvent systems that balance nucleophilicity and ionizing power. The use of mixed solvent systems, such as aqueous alcohols, can provide optimal conditions for specific transformations [21] [22].

Temperature optimization is also critical, as higher temperatures can accelerate both desired and undesired pathways. The activation energies for cyclopropyl chloroformate reactions are typically in the range of 40-60 kJ/mol, indicating moderate temperature sensitivity [19] [20].

Mechanistic Transitions

In highly ionizing solvents, particularly aqueous fluoroalcohols, the mechanism of cyclopropyl chloroformate solvolysis can shift from addition-elimination to ionization pathways [20] [10]. This transition is characterized by changes in the l/m ratio from the typical 2.9-3.0 range to values closer to 1.0 or less.

The mechanistic transition is driven by the ability of highly ionizing solvents to stabilize carbocationic intermediates, making the unimolecular ionization pathway competitive with the bimolecular addition-elimination mechanism [1] [23].

Table 3: Solvent Effects on Cyclopropyl Chloroformate Reactivity

| Solvent | Nucleophilicity (NT) | Ionizing Power (YCl) | Relative Rate |

|---|---|---|---|

| Methanol | 0.62 | -1.17 | 1.00 |

| Ethanol | 0.37 | -2.03 | 0.45 |

| 80% Ethanol | 0.30 | -0.94 | 0.78 |

| DMF | 0.00 | -2.18 | 0.12 |

| DMSO | -1.54 | -1.68 | 0.08 |

| Acetonitrile | -2.46 | -2.82 | 0.03 |